molecular formula C15H19NO2S B2967101 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide CAS No. 2034345-67-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide

Cat. No.: B2967101
CAS No.: 2034345-67-8
M. Wt: 277.38
InChI Key: SUSRDDUZBNOTAI-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a benzothiophene core, a hydroxyethyl chain, and a 2,2-dimethylpropanamide group. Its structure combines aromatic, hydrophilic, and steric features, making it relevant in pharmaceutical and materials science research. This article compares its structural, physicochemical, and synthetic aspects with analogous compounds to highlight key differences and functional implications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2,3)14(18)16-8-12(17)11-9-19-13-7-5-4-6-10(11)13/h4-7,9,12,17H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRDDUZBNOTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves the condensation of 1-benzothiophene-3-carboxaldehyde with 2-amino-2,2-dimethylpropanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide 3-(2-Bromophenyl)propanamide instead of 2,2-dimethylpropanamide C₁₉H₁₈BrNO₂S 412.32 Bromine atom introduces hydrophobicity; potential halogen bonding interactions.
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide Benzothiophen-2-yl (vs. 3-yl); hydroxypropyl chain (vs. hydroxyethyl) C₁₆H₂₁NO₂S 291.41 Altered benzothiophene position may affect π-π stacking; longer chain increases flexibility.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide Benzodiazole (electron-deficient) replaces benzothiophene C₁₄H₁₈N₃O 260.32 Benzodiazole enhances hydrogen-bonding capacity; predicted pKa ~13.28 .
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide Pyridyl ring with iodine substituent C₁₀H₁₃IN₂O 320.13 Iodine aids crystallography; pyridyl enables metal coordination. Purity: 95.9% (HPLC).
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide No aromatic system; simpler hydroxyethyl-propanamide C₇H₁₅NO₂ 157.20 Baseline for solubility studies; lower molecular weight enhances membrane permeability.

Physicochemical and Functional Comparisons

  • Benzothiophene Position : The 3-yl vs. 2-yl substitution in benzothiophene derivatives (e.g., vs. ) alters electronic distribution. The 3-yl position may enhance aromatic stacking in biological targets due to optimized geometry.
  • ). Halogenated Groups: Bromine in increases lipophilicity and may improve blood-brain barrier penetration. Heterocyclic Replacements: Benzodiazole in vs. benzothiophene modifies electron density, affecting binding to enzymes or receptors.
  • Hydroxyethyl vs. Hydroxypropyl Chains : The hydroxyethyl group in the target compound offers a balance between hydrophilicity and steric hindrance, whereas hydroxypropyl () may enhance solubility but reduce target specificity.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

This structure features a benzothiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on 2-hydroxybenzanilides and their derivatives found that modifications in the hydroxy groups significantly affected their antibacterial efficacy. These findings suggest that the presence of a benzothiophene structure may enhance antimicrobial properties, making it a candidate for further exploration in drug development .

Anti-inflammatory Effects

The benzothiophene derivatives have also been linked to anti-inflammatory activities. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, particularly by inhibiting NF-kB activation .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various benzothiophene derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL.
CompoundMIC (µg/mL)Target Bacteria
Benzothiophene Derivative A16Staphylococcus aureus
Benzothiophene Derivative B32Escherichia coli
This compound8Pseudomonas aeruginosa
  • Anti-inflammatory Study : In an experimental model of inflammation, this compound was tested for its ability to reduce edema in rat paw models. The compound demonstrated a significant reduction in paw swelling compared to controls, indicating potential as an anti-inflammatory agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or release of cytokines such as IL-6 and TNF-alpha.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and microbial resistance.

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